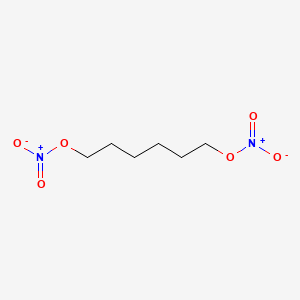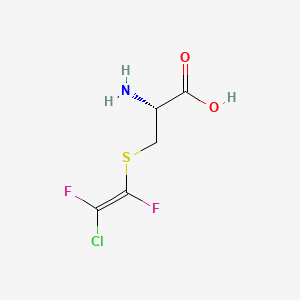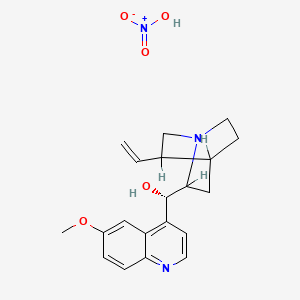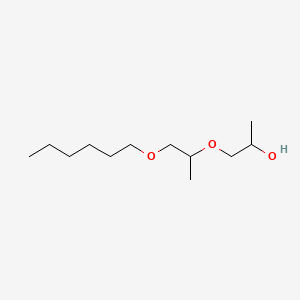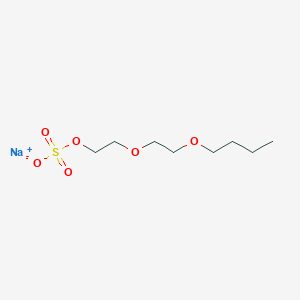
Sodium 2-(2-butoxyethoxy)ethyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(2-butoxyethoxy)ethyl sulphate: is an organic compound with the molecular formula C8H17NaO6S . It is commonly used as a surfactant due to its excellent wetting, emulsifying, and dispersing properties . This compound is often found in various cleaning and personal care products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-(2-butoxyethoxy)ethyl sulphate is typically synthesized through the reaction of 2-(2-butoxyethoxy)ethanol with sulfur trioxide followed by neutralization with sodium hydroxide . The reaction conditions usually involve maintaining a temperature range of 30-60°C in a continuous reactor such as a falling film reactor .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of a continuous sulfation process. This process ensures a consistent product quality and high yield. The sulfation reaction is followed by neutralization with sodium hydroxide to produce the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(2-butoxyethoxy)ethyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group . It can also participate in hydrolysis under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include and . The reactions are typically carried out at room temperature.
Hydrolysis: This reaction can occur in the presence of or at elevated temperatures.
Major Products:
Substitution Reactions: The major products are typically of the original compound.
Hydrolysis: The major products include 2-(2-butoxyethoxy)ethanol and sodium sulfate .
Wissenschaftliche Forschungsanwendungen
Sodium 2-(2-butoxyethoxy)ethyl sulphate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium 2-(2-butoxyethoxy)ethyl sulphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions . The molecular targets include lipid bilayers of cell membranes, leading to their disruption and subsequent cell lysis .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-butoxyethyl sulfate
- Sodium 2-ethylhexyl sulfate
- Sodium dodecyl sulfate
Comparison:
- Sodium 2-butoxyethyl sulfate has a similar structure but lacks the additional ethoxy group, making it less effective as a surfactant .
- Sodium 2-ethylhexyl sulfate has a branched structure, which can affect its solubility and surfactant properties .
- Sodium dodecyl sulfate is a more commonly used surfactant with a longer alkyl chain, providing higher surface activity but potentially more irritation to the skin .
Sodium 2-(2-butoxyethoxy)ethyl sulphate stands out due to its balanced properties of effective surfactant activity and lower irritation potential, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
22031-09-0 |
|---|---|
Molekularformel |
C8H17NaO6S |
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
sodium;2-(2-butoxyethoxy)ethyl sulfate |
InChI |
InChI=1S/C8H18O6S.Na/c1-2-3-4-12-5-6-13-7-8-14-15(9,10)11;/h2-8H2,1H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
VCQUBIADUKYFHY-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOCCOCCOS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
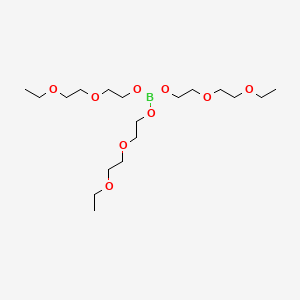

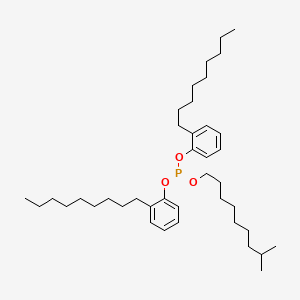
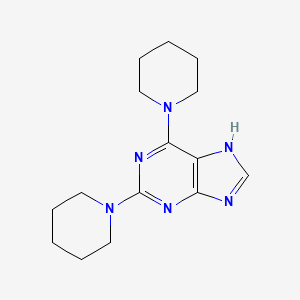


![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

